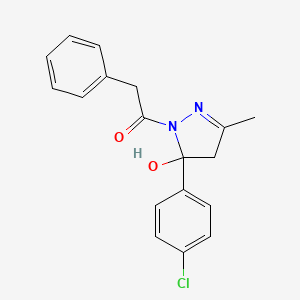
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
説明
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-47,497, and it belongs to the class of synthetic cannabinoids. The purpose of
科学的研究の応用
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and cognition. This compound has also been used as a tool to investigate the role of the endocannabinoid system in various physiological processes.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is similar to that of other synthetic cannabinoids. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body and brain. The activation of these receptors by 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the effects of this compound on behavior and cognition.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. This compound has been found to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to decrease the release of GABA, a neurotransmitter that inhibits brain activity. This compound has been found to have analgesic, anti-inflammatory, and antiemetic effects.
実験室実験の利点と制限
One advantage of using 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This compound is also stable and easy to handle. However, one limitation is that the effects of this compound on behavior and cognition can vary depending on the dose and route of administration. Therefore, careful consideration should be given to the experimental design when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate the potential therapeutic applications of this compound in various diseases, such as chronic pain, inflammation, and cancer. Another direction is to explore the effects of this compound on the endocannabinoid system in different physiological processes, such as appetite regulation, immune function, and stress response. Additionally, further research is needed to understand the long-term effects of this compound on behavior and cognition, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-3-methyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been used in various research applications, including studies on the endocannabinoid system, cannabinoid receptor binding, and the effects of synthetic cannabinoids on behavior and cognition. The mechanism of action of this compound involves the activation of cannabinoid receptors CB1 and CB2, which leads to the release of neurotransmitters such as dopamine and serotonin. This compound has various biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic effects. While this compound has advantages for lab experiments, careful consideration should be given to the experimental design. There are several future directions for research on this compound, including investigating its potential therapeutic applications and exploring its effects on the endocannabinoid system in different physiological processes.
特性
IUPAC Name |
1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-12-18(23,15-7-9-16(19)10-8-15)21(20-13)17(22)11-14-5-3-2-4-6-14/h2-10,23H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHBQTZRKLZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)

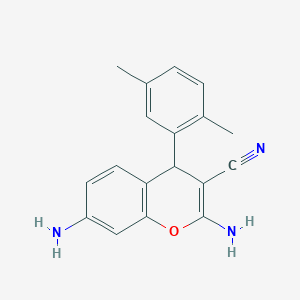
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4885006.png)
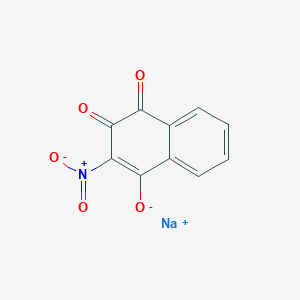
![methyl 3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885017.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4885022.png)
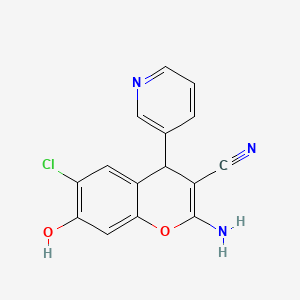
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B4885033.png)
![2,6-bis{4-[(4-aminophenyl)sulfonyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4885037.png)

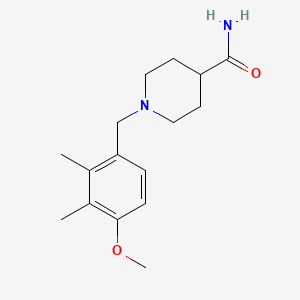
![1-(3-chlorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885053.png)